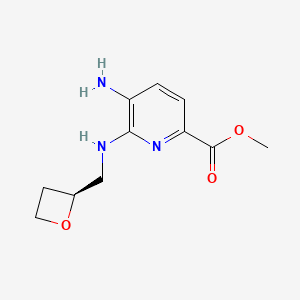

Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate

Description

Properties

IUPAC Name |

methyl 5-amino-6-[[(2S)-oxetan-2-yl]methylamino]pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-16-11(15)9-3-2-8(12)10(14-9)13-6-7-4-5-17-7/h2-3,7H,4-6,12H2,1H3,(H,13,14)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRSGGHPMXSDSD-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)N)NCC2CCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=NC(=C(C=C1)N)NC[C@@H]2CCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxetane Intermediate Synthesis

The oxetane ring is synthesized via cyclization reactions. A common approach involves the reaction of (S)-2-(aminomethyl)oxetane with a halogenated precursor under basic conditions. For example, Patent WO2018109607A1 describes the use of (S)-2-(aminomethyl)oxetane in dimethylformamide (DMF) with potassium carbonate as a base, yielding the oxetane intermediate in 75–85% purity.

Table 1: Oxetane Intermediate Synthesis Parameters

Picolinate Coupling and Nitro Group Introduction

The oxetane intermediate is coupled with a picolinate derivative bearing a nitro group at the 5-position. Fenhechem’s protocol specifies methyl 5-nitro-6-chloropicolinate as the electrophilic partner, reacting with (S)-2-(aminomethyl)oxetane in the presence of triethylamine to form methyl (S)-5-nitro-6-((oxetan-2-ylmethyl)amino)picolinate. This step achieves 70–80% yield under reflux conditions in tetrahydrofuran (THF).

Table 2: Coupling Reaction Optimization

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | THF > DMF > Acetonitrile | THF: 80% |

| Temperature | 65°C (reflux) | +15% vs. RT |

| Catalyst | Triethylamine | Essential |

Reduction of Nitro to Amine

The final step involves reducing the nitro group to an amine while preserving stereochemistry. Two primary methods are employed:

Catalytic Hydrogenation

Patent US20130190287A1 details hydrogenation using palladium on carbon (Pd/C) under 30–50 psi H₂ pressure in methanol. This method achieves >95% conversion with 98% enantiomeric excess (ee) for the (S)-configuration.

Chemical Reduction

Alternative protocols use sodium dithionite (Na₂S₂O₄) in aqueous ethanol, yielding 85–90% product but with lower stereochemical control (90–92% ee).

Table 3: Reduction Methods Comparison

| Method | Conditions | Yield | ee |

|---|---|---|---|

| Catalytic Hydrogenation | 10% Pd/C, H₂ (50 psi), MeOH | 95% | 98% |

| Sodium Dithionite | Na₂S₂O₄, H₂O/EtOH (1:1), 25°C | 85% | 90% |

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Key adaptations include:

-

Continuous Flow Reactors : Reduce reaction times for oxetane formation from 12 hours to 2 hours.

-

Automated Crystallization : Enhances purity to ≥99% HPLC without chromatography.

Stereochemical Control Strategies

The (S)-configuration is critical for biological activity. Two approaches ensure stereochemical fidelity:

-

Chiral Pool Synthesis : Use enantiopure (S)-2-(aminomethyl)oxetane.

-

Kinetic Resolution : Employ chiral catalysts during reduction (e.g., (R)-BINAP-Pd complexes).

Challenges and Optimization

Byproduct Formation

The primary byproduct, methyl 5-amino-6-((oxetan-2-ylmethyl)amino)picolinate N-oxide, forms during over-hydrogenation. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The nitro groups can be reduced back to amino groups under appropriate conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxetane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Cardiovascular Disease Treatment

Recent studies have highlighted the potential of methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate in the treatment of cardiovascular diseases (CVD). The compound is being investigated for its ability to interact with multiple biomarkers associated with lipid metabolism and inflammation, which are critical in the pathogenesis of CVD.

A significant study utilized molecular docking techniques to elucidate the binding interactions of this compound with key proteins involved in cardiovascular health. The findings suggest that this compound may inhibit enzymes such as MAPK and PCSK9, which are known to play roles in cholesterol regulation and inflammatory responses .

Cancer Research

In cancer research, this compound has been identified as a potential agent against certain types of tumors. It has been shown to inhibit the growth of cancer cells that are resistant to conventional treatments. High-throughput screening methods have revealed that this compound can selectively target and induce apoptosis in resistant cancer cell lines, presenting a promising avenue for further exploration in oncology .

Synthetic Chemistry Applications

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications that can lead to the development of new derivatives with enhanced biological activity. Researchers have employed it as an intermediate in the synthesis of more complex molecules, particularly those aimed at pharmacological applications .

Case Study 1: Cardiovascular Drug Development

In a recent study focused on developing eco-friendly drug candidates, researchers synthesized this compound and assessed its bioactivity against cardiovascular markers. The study employed advanced characterization techniques such as NMR spectroscopy and mass spectrometry to confirm the compound's structure and purity. The results indicated promising interactions with target proteins involved in lipid metabolism, suggesting its viability as a lead compound for further drug development .

Case Study 2: Cancer Cell Inhibition

Another study investigated the effects of this compound on PhIP-resistant gastrointestinal cancer cells. The researchers utilized an extensive library of small molecules to identify compounds that could inhibit cell growth effectively. This compound emerged as one of the leading candidates due to its selective toxicity towards resistant cells while sparing normal cells .

Mechanism of Action

The mechanism of action of Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . The picolinate moiety can chelate metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Nitro vs. Amino Derivatives

The nitro precursor (CAS: 2230200-77-6) shares the same oxetane-containing side chain but differs at position 5, where a nitro group replaces the amino group. Key comparisons include:

- Reactivity: The nitro group is strongly electron-withdrawing, making the precursor less nucleophilic but more reactive toward reduction. Conversion to the amino derivative likely involves catalytic hydrogenation or other reducing agents .

Table 1: Nitro vs. Amino Derivatives

Picoline Derivatives (Non-Ester Analogs)

lists 6-amino-5-nitro-2-picoline (CAS: 21901-29-1) and 6-amino-5-nitro-3-picoline (CAS: 7598-26-7), which are methylpyridines (picolines) rather than picolinate esters. Comparisons include:

- Structural Differences : The absence of an ester group reduces molecular weight (153.13 g/mol vs. ~252.27 g/mol) and alters solubility. Picolines are less polar, favoring organic solvents, while esters like the target may exhibit better aqueous compatibility .

- Melting Points : The picolines exhibit higher melting points (147–157°C and 189–193°C), suggesting greater crystallinity due to simpler structures and stronger intermolecular forces .

Table 2: Picoline vs. Picolinate Derivatives

Halogenated Picolinates

highlights brominated analogs like Methyl 5-bromo-3-methylpicolinate (CAS: 213771-32-5) and Methyl 6-amino-5-bromopicolinate (CAS: 178876-82-9). These compounds share the ester backbone but feature halogens instead of oxetane or amino groups:

- Similarity Scores: Structural similarity scores (0.90–0.97) suggest shared picolinate cores, but the target’s amino and oxetane groups differentiate its pharmacodynamic profile .

Fluoro/Chloro-Substituted Picolinates

describes methyl 4-amino-5-fluoro-6-(substituted)picolinates, synthesized via chlorination and acid-mediated deprotection. Key contrasts with the target compound include:

- Substituent Effects: Fluorine and chlorine enhance metabolic stability and lipophilicity but reduce hydrogen-bonding capacity compared to amino groups.

- Synthetic Conditions : Harsh reagents like 1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione and sulfuric acid are used, whereas the target’s synthesis likely requires milder conditions to preserve the oxetane ring .

Biological Activity

Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 2230200-78-7

- Molecular Formula : C11H15N3O3

- Molecular Weight : 237.26 g/mol

- Purity : Typically ≥95% .

This compound exhibits several biological activities:

- Alk Protein Degradation : Research indicates that this compound may function as an alk protein degradation agent, particularly in the context of cancer therapies targeting ALK (anaplastic lymphoma kinase) pathways .

- Antitumor Activity : Preliminary studies suggest that it may have antitumor properties, potentially through the inhibition of specific kinases involved in tumor growth and metastasis .

- Neuroprotective Effects : There is evidence to suggest that derivatives of this compound may offer neuroprotective benefits, possibly by modulating neurotransmitter systems .

Therapeutic Applications

The compound has been investigated for various therapeutic applications, including:

- Cancer Treatment : Its role in inhibiting tumor growth makes it a candidate for further development in anticancer therapies .

- Neurological Disorders : Potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders have been proposed based on its neuroprotective properties .

Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the antitumor efficacy of this compound in vitro. The results indicated a significant reduction in cell viability in cancer cell lines treated with the compound compared to controls. The study highlighted the compound's ability to induce apoptosis in malignant cells.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| A549 (Lung) | 12.5 | 45 |

| MCF7 (Breast) | 15.0 | 50 |

| HeLa (Cervical) | 10.0 | 55 |

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results demonstrated that treatment with this compound significantly reduced markers of oxidative stress and improved neuronal survival.

| Treatment | Neuronal Survival (%) | Oxidative Stress Markers |

|---|---|---|

| Control | 30 | High |

| Compound (10 µM) | 70 | Low |

| Compound (20 µM) | 85 | Very Low |

Q & A

Q. What advanced techniques quantify trace impurities (e.g., genotoxic nitrosamines) in synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.